
4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide consists of a quinazolin ring attached to a benzamide group.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds have been involved in reactions with ethanol and amines .Scientific Research Applications
Antiviral Properties
A study by Selvam et al. (2007) involved the synthesis of novel quinazolin-4(3H)-ones, including derivatives related to 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide, demonstrating antiviral activities against a variety of viruses such as influenza A and severe acute respiratory syndrome corona virus. This indicates the potential of these compounds in antiviral research (Selvam et al., 2007).
Anticancer Activity
Several studies have explored the anticancer potential of quinazolinone derivatives. For instance, Nowak et al. (2015) synthesized amino- and sulfanyl-derivatives of benzoquinazolinones, demonstrating significant anticancer activities (Nowak et al., 2015). Additionally, Shao et al. (2014) investigated the antiproliferative activities of benzamide compounds, including those related to this compound, against various human cancer cell lines, suggesting their role as anticancer agents (Shao et al., 2014).
Antibacterial and Antifungal Activities
Mohamed et al. (2010) synthesized novel quinazolinone derivatives that showed potent antibacterial and antifungal activities. This research indicates the potential of these compounds in the development of new antimicrobial agents (Mohamed et al., 2010).
Water-Soluble Analogues for Antitumor Agents
Bavetsias et al. (2002) focused on creating water-soluble analogues of quinazolin-4-one-based antitumor agents, demonstrating the potential of these compounds in enhancing the solubility and efficacy of cancer drugs (Bavetsias et al., 2002).
Anticonvulsant Effects
Ossman and Barakat (1994) synthesized a series of 3-(p-sulfamoylphenyl)-4(3H)-quinazolinone derivatives, demonstrating their significant anticonvulsant effects. This highlights their potential use in the treatment of seizure disorders (Ossman & Barakat, 1994).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide involves the condensation of 2-aminobenzamide with 2-cyano-3-(methylthio)acrylic acid followed by cyclization and subsequent oxidation to form the desired product.", "Starting Materials": [ "2-aminobenzamide", "2-cyano-3-(methylthio)acrylic acid", "Sodium acetate", "Acetic anhydride", "Hydrogen peroxide", "Sulfuric acid", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzamide and 2-cyano-3-(methylthio)acrylic acid in ethanol and add sodium acetate. Heat the mixture at reflux for 6 hours.", "Step 2: Cool the reaction mixture and filter the precipitate. Wash with ethanol and dry to obtain the intermediate product.", "Step 3: Dissolve the intermediate product in sulfuric acid and heat at reflux for 4 hours to promote cyclization.", "Step 4: Cool the reaction mixture and add acetic anhydride. Heat at reflux for 2 hours to acetylate the amino group.", "Step 5: Cool the reaction mixture and filter the precipitate. Wash with water and dry to obtain the acetylated product.", "Step 6: Dissolve the acetylated product in hydrogen peroxide and sulfuric acid. Heat at reflux for 2 hours to oxidize the sulfur to a sulfone.", "Step 7: Cool the reaction mixture and filter the precipitate. Wash with water and dry to obtain the final product, 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide." ] } | |
| 422273-90-3 | |
Molecular Formula |
C15H11N3O2S |
Molecular Weight |
297.33 |
IUPAC Name |
4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
InChI |
InChI=1S/C15H11N3O2S/c16-13(19)9-5-7-10(8-6-9)18-14(20)11-3-1-2-4-12(11)17-15(18)21/h1-8H,(H2,16,19)(H,17,21) |
InChI Key |
ZEFVKPZRCWZEAX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C(=O)N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-3-(3-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2984554.png)
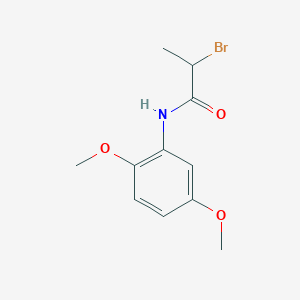
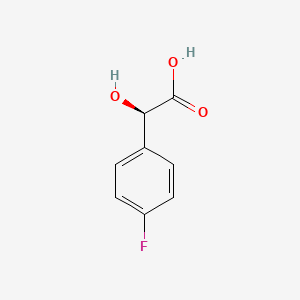
![(E)-3-benzyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2984560.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-6-yl}acetamide](/img/structure/B2984565.png)
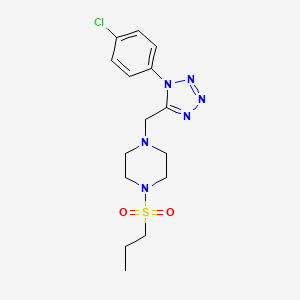
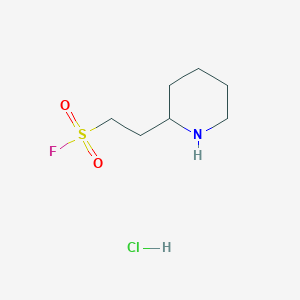

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2984571.png)
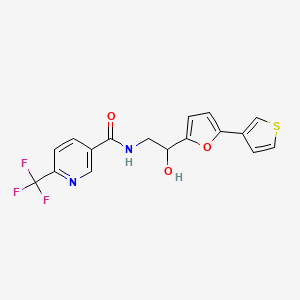
![2-[(4-Ethylbenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2984573.png)
![1-ethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2984575.png)
